4-Aminophenyl-beta-D-galactopyranoside

Description

Significance of 4-Aminophenyl-beta-D-galactopyranoside as a Biochemical Substrate

This compound, often abbreviated as PAPG or 4-APG, is a highly valued tool in biochemistry due to its specific interaction with the enzyme β-galactosidase and the adaptable nature of its aglycone component. wikipedia.orgnih.gov This non-chromogenic substrate is enzymatically hydrolyzed to release galactose and 4-aminophenol (B1666318), a product that can be readily detected and quantified through various means, most notably through electrochemical methods. nih.gov This fundamental reaction forms the basis of its utility in numerous research applications.

Role in β-Galactosidase Activity Detection and Quantification

The primary application of this compound lies in its use as a substrate for the sensitive detection and quantification of β-galactosidase activity. wikipedia.orgnih.gov This enzyme is a key reporter in molecular biology, often used to signal the expression of a gene of interest in cellular and molecular studies. nih.gov Unlike some other substrates, the product of 4-APG hydrolysis, 4-aminophenol, is electroactive. This property allows for highly sensitive electrochemical detection, where the oxidation of 4-aminophenol generates a measurable electrical current that is directly proportional to the enzyme's activity. nih.gov This method offers a significant advantage over traditional colorimetric assays, providing a continuous and highly sensitive measurement of enzymatic reactions.

Furthermore, the aminophenyl group can be diazotized and coupled to other molecules to create a variety of assay formats. This versatility has led to its use in applications ranging from enzyme-linked immunosorbent assays (ELISAs) to the development of sophisticated biosensors for detecting pathogens or biomarkers.

Applications in Enzyme Kinetics Studies

The ability to continuously monitor the enzymatic hydrolysis of this compound makes it an excellent substrate for detailed enzyme kinetics studies. Researchers can precisely measure the rate of 4-aminophenol production over time, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters are crucial for understanding the catalytic efficiency and substrate affinity of β-galactosidase under various conditions, including the presence of inhibitors or activators.

A summary of exemplary kinetic parameters for β-galactosidase with different substrates is presented below:

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) |

| This compound | Aspergillus oryzae | 1.8 | 12.5 |

| o-Nitrophenyl-β-D-galactopyranoside | Escherichia coli | 0.13 | 35.7 |

| Lactose (B1674315) | Kluyveromyces lactis | 17.5 | 110 |

This table presents illustrative data and the values can vary depending on the specific experimental conditions and enzyme preparation.

Utility in Glycosylation Studies and Glycoconjugate Synthesis

The presence of the primary aromatic amine on the aglycone of this compound provides a versatile chemical handle for its use in glycosylation studies and the synthesis of complex glycoconjugates. researchgate.net This amine group can be readily modified through various chemical reactions, such as diazotization, to couple the galactosyl moiety to other molecules, including proteins, lipids, and synthetic polymers. researchgate.net

This functionality is particularly valuable in the construction of neoglycoconjugates, which are synthetic molecules that mimic naturally occurring glycans. These structures are instrumental in studying carbohydrate-protein interactions, which are fundamental to numerous biological processes, including cell recognition, signaling, and immune responses. For instance, 4-APG can be immobilized on solid supports to create affinity chromatography columns for the purification of galactose-binding proteins (lectins). nih.gov

Overview of Isomeric Forms and Their Research Relevance

The stereochemistry of the glycosidic bond is paramount to the biological activity of glycosides. 4-Aminophenyl-D-galactopyranoside exists as two anomers: the alpha (α) and beta (β) isomers, which differ in the orientation of the anomeric bond.

Comparison of Alpha-D and Beta-D Isomers in Assays

The specificity of enzymes dictates that only one of these isomers will serve as an effective substrate. β-Galactosidase, as its name implies, specifically recognizes and cleaves the β-glycosidic linkage. nih.gov Therefore, 4-Aminophenyl-beta -D-galactopyranoside is the active substrate in assays for this enzyme. The alpha-D isomer, with its anomeric bond in the opposite orientation, does not fit into the active site of β-galactosidase and is therefore not hydrolyzed. This stereospecificity is a fundamental principle of enzyme-substrate interactions and ensures the high selectivity of assays utilizing the beta-isomer.

Historical Context and Evolution of its Research Applications

The use of synthetic glycosides as enzyme substrates has a rich history intertwined with the discovery and characterization of glycosidases. The enzyme β-galactosidase was first described in the late 19th century. nih.govtudelft.nl Early studies relied on the natural substrate, lactose. However, the development of synthetic substrates with easily detectable cleavage products revolutionized the study of this and other enzymes.

Initially, chromogenic substrates, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which releases a yellow-colored product upon hydrolysis, became widely adopted. The introduction of aminophenyl glycosides, like 4-APG, offered new possibilities. The primary amine group provided a reactive site for further chemical modifications, expanding the utility of these compounds beyond simple colorimetric assays.

A significant leap in the application of 4-APG came with the advent of electrochemical detection methods in biosensing. researchgate.net The ability to electrochemically detect the 4-aminophenol product offered a highly sensitive and quantitative alternative to spectrophotometric methods. This has led to the development of a wide array of electrochemical biosensors for detecting β-galactosidase activity in various contexts, from clinical diagnostics to environmental monitoring. The evolution of 4-APG's use from a simple biochemical reagent to a key component in advanced analytical devices highlights its enduring importance in scientific research.

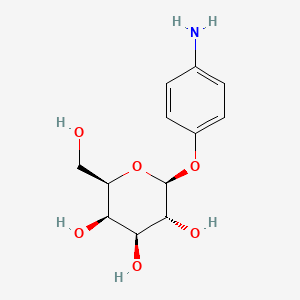

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5094-33-7 | |

| Record name | 4-Aminophenyl-beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies and Derivatization Strategies for 4 Aminophenyl Beta D Galactopyranoside

Chemical Synthesis Pathways of 4-Aminophenyl-beta-D-galactopyranoside

The creation of this compound is a multi-step process that relies on established principles of carbohydrate chemistry. The primary strategies involve the formation of the glycosidic bond and the subsequent modification of the aglycone moiety.

The formation of the glycosidic linkage is a fundamental step in the synthesis of any glycoside. This is typically achieved through condensation reactions where a suitably activated galactose derivative is coupled with 4-aminophenol (B1666318) or its nitro-analogue. While various methods exist for glycosylation, a common approach involves the reaction of an activated sugar donor with an acceptor molecule. For instance, the synthesis of related disaccharides has been achieved by converting galactopyranosyl chlorides into more reactive 2,2,2-trifluoroethanesulfonates, which are then coupled with an appropriate glycosyl acceptor. nih.gov Another general strategy involves the reaction of penta-acetyl galactose with thiourea (B124793) to form an intermediate that can then be coupled to form a thioglycoside. google.com These condensation or coupling strategies are crucial for establishing the core glycosidic structure.

A highly feasible and widely referenced method for synthesizing this compound involves the chemical reduction of its nitro-analogue, 4-nitrophenyl-β-D-galactopyranoside. lookchem.com This precursor is commercially available and serves as a chromogenic substrate for β-galactosidase. bachem.com The synthesis pathway involves the reduction of the nitro group (-NO₂) on the phenyl ring to an amino group (-NH₂). This transformation is a standard procedure in organic chemistry and can be accomplished using various reducing agents.

A common method is catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. mdpi.com This method is known for its high efficiency and clean reaction profile. An alternative reduction can be performed using sodium hydrosulphide, which involves heating the nitro-analogue in an aqueous solution of the reducing agent. google.com The successful conversion of the nitro-analogue yields this compound with high purity. lookchem.com One reported synthesis route indicates a yield of 94.0% for this reduction step. lookchem.com

Table 1: Key Synthesis Pathway via Reduction

| Precursor | Key Process | Product | Reported Yield |

|---|

Ensuring the correct stereochemistry at the anomeric carbon (the carbon of the glycosidic bond) is critical. For this compound, the β-configuration is required. Stereoselective synthesis methods are employed to control the outcome of the glycosylation reaction, favoring the formation of the β-anomer over the α-anomer.

One powerful strategy for achieving β-selectivity is the use of neighboring group participation. If the C2 position of the galactose donor has a participating group, such as an acetyl or benzoyl group, it can shield the α-face of the molecule during the reaction, directing the incoming acceptor to the β-face.

More advanced methods have been developed for the stereoselective synthesis of β-glycosides. For example, the cesium carbonate (Cs₂CO₃)-mediated anomeric O-alkylation has been successfully used for the β-selective synthesis of complex manno-heptopyranosides. nih.gov Another approach involves a chelation-controlled addition of a nucleophile to a glycal-derived enone intermediate, which can proceed with high diastereoselectivity. nih.govosti.gov These sophisticated techniques allow for precise control over the stereochemical outcome, which is essential for producing the biologically relevant β-isomer of the glycoside.

Functionalization and Derivatization of this compound for Specific Research Applications

The utility of this compound is greatly expanded through its functionalization and derivatization. chemimpex.com The primary amino group on the phenyl ring provides a convenient handle for chemical modification, allowing the molecule to be used as a building block for more complex structures. chemimpex.com

This compound serves as a versatile precursor for the synthesis of more complex glycosylated compounds. chemimpex.com The amino group can be acylated, alkylated, or used in other coupling reactions to attach various molecules of interest. This allows for the construction of larger carbohydrate structures or the attachment of the galactoside to other scaffolds. These more complex derivatives are valuable tools in medicinal chemistry and glycobiology for studying carbohydrate-protein interactions and for developing inhibitors or modulators of glycosylation pathways. chemimpex.com

A significant application of derivatized this compound is in the preparation of glycoconjugates. These are molecules where the carbohydrate portion is covalently linked to another chemical species, such as a protein, lipid, or solid support.

A prime example is the creation of affinity matrices for chromatography. The amino group of the galactoside can be used to immobilize the sugar onto a solid support, such as epoxy-activated beads. nih.gov For instance, a derivative, 5-aminopentyl 4,6-O-[(R)-1-carboxyethylidene]-beta-D-galactopyranoside, was synthesized and bound to acrylamide (B121943) beads to create an affinity adsorbent used to isolate serum amyloid P protein from human serum. nih.gov Similarly, the related compound 4-aminophenyl 1-thio-beta-D-galactofuranoside has been immobilized to create an affinity chromatography system for the purification of the enzyme exo-beta-D-galactofuranosidase. nih.gov These glycoconjugates leverage the specific binding properties of the galactose moiety to capture and purify target molecules from complex mixtures.

Table 2: Examples of Derivatization for Research Applications

| Derivative/Functionalized Compound | Application | Reference |

|---|---|---|

| Immobilized 5-aminopentyl 4,6-O-[(R)-1-carboxyethylidene]-beta-D-galactopyranoside | Affinity chromatography ligand for serum amyloid P protein purification. | nih.gov |

Modifications for Enhanced Detection and Sensing

The inherent properties of this compound as a chromogenic and electroactive substrate for β-galactosidase have spurred the development of various derivatives with enhanced detection capabilities. These modifications primarily target the aminophenyl group, converting it into a more effective reporter or enabling its attachment to different sensing platforms.

A primary application of PAPG is in electrochemical biosensors. The enzymatic hydrolysis of PAPG by β-galactosidase releases p-aminophenol, an electroactive species that can be readily detected by techniques such as cyclic voltammetry. To enhance the sensitivity of this detection, strategies have been developed to increase the local concentration of the substrate. One such approach involves the coexpression of lactose (B1674315) permease (LacY) in whole-cell biosensors. The permease facilitates the transport of PAPG across the cell membrane, leading to a significant amplification of the electrochemical signal.

The amino group of PAPG is a key functional handle for covalent modification. It can be readily diazotized to form a diazonium salt, which can then be covalently immobilized onto various surfaces, including electrodes. This immobilization is a critical step in the fabrication of robust and reusable electrochemical biosensors for β-galactosidase activity.

Furthermore, the synthesis of PAPG derivatives with different reporter groups is a strategy to expand its application in various detection modalities. While direct conjugation of fluorophores to the amino group of PAPG is a feasible approach, the broader field of β-galactosidase substrates provides insights into the types of modifications that lead to enhanced detection. For instance, the substitution of the aminophenyl group with other moieties has led to the development of a wide range of chromogenic and fluorogenic substrates.

Table 1: Examples of Modified Galactosides for Enhanced β-Galactosidase Detection

| Substrate Name | Reporter Group | Detection Method | Key Features |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | o-Nitrophenol | Colorimetric (420 nm) | Commonly used in biochemical assays for its yellow color upon cleavage. |

| Fluorescein (B123965) di(β-D-galactopyranoside) (FDG) | Fluorescein | Fluorometric (Ex: 491 nm, Em: 516 nm) | High sensitivity, suitable for flow cytometry and single-cell analysis. nih.gov |

| 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | 4-Methylumbelliferone | Fluorometric (Ex: 365 nm, Em: 445 nm) | Produces a blue fluorescent product, widely used in molecular biology. |

| 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside | Fluorinated nitrophenol | 19F NMR Spectroscopy | Allows for non-invasive in vivo detection of β-galactosidase activity. sigmaaldrich.com |

Generation of Thio-Glycoside Derivatives

The synthesis of thio-glycosides, where the glycosidic oxygen is replaced by a sulfur atom, offers a class of compounds with unique chemical and biological properties. These thio-analogs are often more stable towards enzymatic hydrolysis and can serve as potent enzyme inhibitors or as ligands for affinity chromatography. The generation of 4-aminophenyl-beta-D-thiogalactopyranoside from its O-glycoside counterpart involves strategic chemical transformations.

While a direct one-step conversion of an O-glycoside to a thio-glycoside is not a standard procedure, several well-established methods in carbohydrate chemistry can be employed to achieve this transformation. A common strategy involves the activation of the anomeric center of a protected galactose derivative, followed by nucleophilic substitution with a sulfur nucleophile.

A plausible synthetic route to 4-aminophenyl-beta-D-thiogalactopyranoside would begin with the protection of the hydroxyl groups of the galactose moiety of this compound, typically through acetylation. The amino group on the phenyl ring would also likely require protection, for instance, as an acetamide, to prevent its interference in subsequent steps. Following protection, the anomeric O-glycosidic bond can be cleaved and converted into a suitable leaving group, such as a bromide or an acetate. This activated galactosyl derivative can then be reacted with a sulfur nucleophile, such as thiourea followed by hydrolysis, or directly with a thiol in the presence of a Lewis acid promoter.

Several general methodologies for the synthesis of thioglycosides have been reported, which can be adapted for the preparation of 4-aminophenyl-beta-D-thiogalactopyranoside.

Table 2: General Methods for Thioglycoside Synthesis

| Method | Key Reagents | Description |

| Lewis Acid-Catalyzed Thioglycosylation | Per-acetylated sugar, Thiol, Lewis acid (e.g., BF3·OEt2, TMSOTf, Triflic Acid) | A widely used method where a Lewis acid promotes the reaction between a protected sugar and a thiol. rsc.org |

| From S-Glycosyl Isothiourea Derivatives | S-Glycosyl isothiourea, Triethylamine | A mild procedure for the conversion of S-glycosyl isothiourea derivatives into thioglycosides. researchgate.net |

| Enzymatic Synthesis | Glycosyl donor, Thiol acceptor, Thioglycoligase | An enzymatic approach that allows for the stereospecific formation of thioglycosidic bonds. researchgate.net |

| From Glycals | Glycal, Thiol, Promoter (e.g., I2, NIS) | The reaction of a glycal (an unsaturated sugar) with a thiol in the presence of an electrophilic promoter. |

The resulting 4-aminophenyl-beta-D-thiogalactopyranoside can be a valuable tool in biochemical research. For example, immobilized on a solid support like agarose (B213101), it can be used for the affinity purification of β-galactosidase and other galactose-binding proteins. alfa-chemistry.com The thio-linkage provides enhanced stability against enzymatic cleavage, making it a robust affinity ligand.

Enzymatic Hydrolysis and Mechanistic Studies of 4 Aminophenyl Beta D Galactopyranoside

β-Galactosidase (LacZ) Catalyzed Hydrolysis Mechanism

The enzymatic hydrolysis of 4-Aminophenyl-β-D-galactopyranoside by β-galactosidase (LacZ) is a well-studied process that involves the cleavage of the glycosidic bond, releasing galactose and 4-aminophenol (B1666318). biosynth.comnih.gov The mechanism of this reaction has been a subject of interest, with studies suggesting a multi-step process that may involve conformational changes in the enzyme and the formation of a galactosyl-enzyme intermediate. nih.gov

A key feature of using 4-Aminophenyl-β-D-galactopyranoside as a substrate is the release of 4-aminophenol upon hydrolysis. biosynth.com This product can be detected and quantified using various methods, including electrochemical techniques. biosynth.comnih.govepa.gov The electro-oxidation of 4-aminophenol to 4-imino quinone allows for the measurement of changes in potential or current, providing a means to monitor the enzymatic reaction. biosynth.com This detectable product makes 4-Aminophenyl-β-D-galactopyranoside suitable for use in enzyme-linked immunosorbent assays (ELISAs) and other sensitive detection systems. avantorsciences.com Furthermore, the chromogenic nature of the resulting products upon further reactions allows for colorimetric assays. nih.gov

The fundamental step in the hydrolysis of 4-Aminophenyl-β-D-galactopyranoside is the cleavage of the β-glycosidic bond. nih.govkhanacademy.org This bond connects the galactose sugar unit to the 4-aminophenyl group. The hydrolysis of this bond is catalyzed by glycoside hydrolases, such as β-galactosidase, which are specific for either α- or β-glycosidic linkages. khanacademy.org The mechanism of cleavage by β-galactosidase is proposed to involve a nucleophilic attack initiated by an amino acid residue, such as glutamate, within the enzyme's active site. ebi.ac.uk This leads to the formation of an oxocarbenium ion intermediate, which is then attacked by a water molecule, resulting in the release of galactose and the aglycone, 4-aminophenol. youtube.com Studies on various glycosidases suggest that the process is facilitated by acid-base catalysis within the active site. youtube.comnih.gov

Enzyme Kinetics Investigations with 4-Aminophenyl-beta-D-galactopyranoside as a Substrate

The use of 4-Aminophenyl-β-D-galactopyranoside as a substrate has enabled detailed investigations into the enzyme kinetics of β-galactosidase. moleculardepot.com Such studies are crucial for understanding the enzyme's efficiency and how its activity is influenced by various factors.

Kinetic studies using 4-Aminophenyl-β-D-galactopyranoside allow for the determination of key Michaelis-Menten parameters, namely K_M (the Michaelis constant) and V_max (the maximum reaction velocity). These parameters provide insights into the affinity of the enzyme for the substrate and its maximum catalytic rate. For instance, studies on β-galactosidase from different sources have reported varying K_M and V_max values when using substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and lactose (B1674315), highlighting the diversity in enzyme properties. pjlss.edu.pknih.gov The determination of these parameters is typically achieved by measuring the initial reaction rates at various substrate concentrations and then fitting the data to the Michaelis-Menten equation or its linearized forms, such as the Lineweaver-Burk plot. pjlss.edu.pkresearchgate.net

Below is an interactive table showcasing Michaelis-Menten parameters for β-galactosidase from different sources with various substrates.

| Enzyme Source | Substrate | K_M (mM) | V_max (μmol min⁻¹ mg⁻¹) | Reference |

| Aspergillus oryzae | o-nitrophenyl-β-galactoside (ONPG) | 0.800 | 0.0864 (A/min) | pjlss.edu.pk |

| Lactobacillus plantarum HF571129 | o-nitrophenyl-β-D-galactopyranoside (ONPG) | 6.644 | 147.5 | nih.gov |

| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | nih.gov |

Note: The V_max for Aspergillus oryzae was reported in A/min, which represents the rate of change in absorbance.

The activity of β-galactosidase is significantly influenced by cofactors and environmental conditions such as pH and temperature. aatbio.comchegg.com Studies have shown that the optimal pH for β-galactosidase can vary depending on its source. For example, β-galactosidase from Bacillus circulans has an optimal pH of 6.0, while that from Aspergillus niger functions best in a more acidic environment with a pH between 3.0 and 5.0. aatbio.com Similarly, the optimal temperature for β-galactosidase activity also varies, with the enzyme from B. circulans showing peak activity at 50°C and the one from A. niger at 55–60°C. aatbio.com The presence of certain metal ions can also affect enzyme activity; for instance, Mg²⁺ ions are known to be important for the activity of E. coli β-galactosidase. nih.gov Conversely, chelating agents like EDTA can inhibit the enzyme by sequestering these essential metal ions. nih.gov

The following table summarizes the optimal pH and temperature for β-galactosidase from various organisms.

| Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Aspergillus niger | 3.0-5.0 | 55-60 | aatbio.com |

| Bacillus circulans | 6.0 | 50 | aatbio.com |

| Drosophila | 6.0 or 7.0 | Not Specified | aatbio.com |

| Antarctic Arthrobacter Isolate | 7.0 | 18 | nih.gov |

| Lactobacillus plantarum HF571129 (with ONPG) | 6.5 | 50 | nih.gov |

| Lactobacillus plantarum HF571129 (with Lactose) | 7.5 | 50 | nih.gov |

The study of β-galactosidase mutants provides valuable insights into the structure-function relationship of the enzyme and the roles of specific amino acid residues in catalysis and substrate binding. nih.govnih.gov By creating specific mutations in the lacZ gene, researchers can investigate how changes in the amino acid sequence affect the enzyme's kinetic parameters, stability, and substrate specificity. nih.gov For example, mutations in the active site can drastically alter the enzyme's catalytic efficiency. ebi.ac.uk Some studies have focused on creating mutant enzymes with altered pH profiles or enhanced stability for industrial applications. Furthermore, research on mutant α-galactosidase A enzymes has shown that certain chemical chaperones can help restore the normal processing and activity of misfolded mutant enzymes, a strategy that is being explored for treating genetic disorders like Fabry disease. nih.gov

Substrate Specificity and Affinity Studies

4-Aminophenyl-β-D-galactopyranoside (4-APG) is recognized as a substrate for the enzyme β-galactosidase. gbiosciences.comgbiosciences.commoleculardepot.com The enzyme demonstrates high specificity for the β-D-galactose portion of the substrate but is more permissive regarding the non-galactose component, known as the aglycone. nih.gov This characteristic allows it to hydrolyze a variety of β-D-galactopyranosides. nih.govnih.gov The enzymatic cleavage of 4-APG releases galactose and 4-aminophenol. gbiosciences.com The liberated 4-aminophenol can be subsequently assayed through methods like electro-oxidation to 4-imino quinone, allowing for the quantification of enzyme activity by recording changes in electrical potential or current. gbiosciences.com

Beyond its role as a hydrolytic substrate, 4-APG is utilized in biochemical research for affinity studies. Its structure enables its use in the creation of affinity chromatography matrices designed for the purification of β-galactosidase and other galactose-binding proteins. gbiosciences.comlookchem.com The principle involves immobilizing the 4-aminophenyl group onto a solid support, creating a ligand that specifically binds to the active site of galactose-specific enzymes. Thio-analogs, such as 4-aminophenyl-β-D-thiogalactopyranoside, are also employed to create affinity matrices for the same purpose.

Comparative Analysis with Other β-Galactosidase Substrates

The utility of a β-galactosidase substrate is largely determined by the properties of the aglycone released upon hydrolysis, as this dictates the method of detection. 4-APG is one of several synthetic substrates used to assay β-galactosidase activity, each with distinct characteristics. A comparative analysis highlights these differences.

o-Nitrophenyl-β-D-galactopyranoside (ONPG) and p-Nitrophenyl-β-D-galactopyranoside (pNPG): These are the most common chromogenic substrates for routine, quantitative assays of β-galactosidase. nih.gov Both are colorless compounds that, upon enzymatic cleavage, release the yellow-colored o-nitrophenol or p-nitrophenol, respectively. nih.govmicrobeonline.comwikipedia.org The production of this colored product can be continuously monitored spectrophotometrically at a wavelength of 420 nm, providing a straightforward and rapid measure of enzyme kinetics. nih.govwikipedia.org Studies on β-galactosidases from Mannheimia succiniciproducens showed a higher substrate preference for pNPG over ONPG. nih.gov

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): X-Gal is a widely used histochemical substrate. gbiosciences.comwikipedia.org Hydrolysis of X-Gal by β-galactosidase yields galactose and 5-bromo-4-chloro-3-hydroxyindole. wikipedia.org This intermediate product then undergoes spontaneous dimerization and oxidation to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate. nih.govwikipedia.org This property makes X-Gal invaluable for visualizing enzyme activity in situ, such as in bacterial colonies on agar (B569324) plates or in tissue sections. nih.govnih.gov However, the insolubility of the final product makes it unsuitable for simple, direct spectrophotometric quantification of enzyme activity in solution-based assays. nih.gov

Lactose: As the natural substrate for many β-galactosidases, lactose is a crucial point of comparison. nih.gov However, its hydrolysis does not produce a colored or electroactive product, necessitating coupled assays to measure the resulting galactose or glucose, which can be more complex to perform. nih.gov The kinetic parameters for lactose hydrolysis vary significantly depending on the source of the β-galactosidase. For instance, certain β-galactosidases from Bifidobacterium bifidum are highly specialized for lactose hydrolysis, exhibiting high specificity constants (kcat/Km). nih.gov

4-Aminophenyl-β-D-galactopyranoside (4-APG): Unlike the nitrophenyl-based substrates that yield a colored product, 4-APG's utility lies in the electrochemical activity of its released aglycone, 4-aminophenol. gbiosciences.com This allows for the development of sensitive electrochemical assays, providing an alternative detection method to spectrophotometry. gbiosciences.com

The following table summarizes the kinetic parameters of β-galactosidases from different sources with various substrates, illustrating the comparative performance.

| Enzyme Source | Substrate | K_m (mM) | V_max | k_cat/K_m (s⁻¹ M⁻¹) | Detection Method |

| Bifidobacterium bifidum (BbgIV) | Lactose | 1.99 | - | 4.01 x 10⁵ | Coupled Assay |

| Bifidobacterium bifidum (BbgII) | Lactose | 11.2 | - | 1.48 x 10³ | Coupled Assay |

| Mannheimia succiniciproducens (MsBgaA) | Lactose | 0.9 | 42.2 U/mg | 4.69 x 10⁴ | Coupled Assay |

| Mannheimia succiniciproducens (MsBgaA) | ONPG | 0.9 | 196.8 U/mg | 2.19 x 10⁵ | Spectrophotometric |

| Mannheimia succiniciproducens (MsBgaA) | pNPG | 0.5 | 309.8 U/mg | 6.20 x 10⁵ | Spectrophotometric |

| Penicillium fellutanum (exo-β-D-galactofuranosidase) | 4-Nitrophenyl β-D-galactofuranoside | 0.311 | 17 µmol h⁻¹ µg⁻¹ | - | Spectrophotometric |

Data compiled from studies on various β-galactosidases. nih.govnih.govnih.gov Note that direct kinetic comparisons for 4-APG are less commonly published in comparative tables.

Interaction with Glycosyltransferases

Glycosyltransferases are a class of enzymes fundamentally different from glycoside hydrolases like β-galactosidase. Their primary function is to catalyze the transfer of a monosaccharide unit from an activated sugar donor to a specific acceptor molecule, which can be a lipid, protein, or another carbohydrate. nih.gov The most common sugar donors are nucleotide sugars, such as UDP-galactose (UDP-Gal). nih.govnih.gov

The interaction of 4-aminophenyl-β-D-galactopyranoside with glycosyltransferases is not a primary area of study, as its chemical structure does not fit the typical profile of either a donor or an acceptor substrate for these enzymes.

As a Donor Substrate: Glycosyltransferases require the high-energy bond of a nucleotide sugar (e.g., UDP-Gal) to drive the transfer reaction. nih.gov 4-APG lacks this high-energy nucleotide component and therefore cannot serve as a galactose donor for a glycosyltransferase.

As an Acceptor Substrate: The specificity of glycosyltransferases for their acceptor substrates is typically very high, often recognizing a specific carbohydrate structure on a larger molecule. nih.gov While the 4-aminophenyl aglycone is a synthetic moiety, it is conceivable that the galactose unit of 4-APG could be recognized by a glycosyltransferase for further glycosylation. However, there is limited evidence in the scientific literature of 4-APG being used as a standard acceptor substrate in glycosyltransferase assays. The enzymes typically build upon existing glycan chains, and the terminal, non-reducing galactose of 4-APG would need to present the correct hydroxyl group in the proper orientation for a specific glycosyltransferase to act upon it.

Applications in Biosensor Development and Diagnostic Assays

Electrochemical Biosensors Utilizing 4-Aminophenyl-beta-D-galactopyranoside

Electrochemical biosensors offer quantifiable, sensitive, and portable solutions for detection, particularly in turbid or complex media where optical methods may fail. nih.govtandfonline.com PAPG is a key reagent in the design of these systems due to the electroactive nature of its cleavage product.

The fundamental principle behind PAPG-based electrochemical sensors is the enzymatic hydrolysis of PAPG by β-galactosidase (LacZ). tandfonline.comresearchgate.net This reaction cleaves the β-linkage in the PAPG molecule to release two products: galactose and p-aminophenol (PAP). tandfonline.comtandfonline.combiosynth.com While PAPG itself is redox-silent, the resulting p-aminophenol is an electroactive compound that can be readily oxidized at an electrode surface. researchgate.nettandfonline.com

This electrochemical oxidation of p-aminophenol generates a measurable electrical signal, which can be quantified using techniques such as cyclic voltammetry and chronocoulometry. nih.govresearchgate.netrawdatalibrary.net The magnitude of the electrical current or charge is directly proportional to the concentration of p-aminophenol, which in turn corresponds to the activity of the β-galactosidase enzyme. tandfonline.com This method allows for the rapid and sensitive quantification of β-galactosidase in a sample in under five minutes. tandfonline.com

Detailed kinetic studies have been performed to characterize the interaction between β-galactosidase and the PAPG substrate. These findings are crucial for optimizing biosensor performance.

Enzyme Kinetics of β-Galactosidase with PAPG Substrate

| Kinetic Parameter | Value | Conditions/Notes |

|---|---|---|

| Michaelis Constant (KM) | 18.7 ± 0.7 µM | Indicates the substrate concentration at which the reaction rate is half of Vmax. tandfonline.com |

| Maximum Velocity (Vmax) | 10.1 ± 0.6 µmol min⁻¹ mg⁻¹ | Represents the maximum rate of the enzymatic reaction. tandfonline.com |

| Effect of Divalent Salts | KM lowered by nearly half; Vmax increased by ~20% | Observed upon addition of Mg²⁺ and Ca²⁺. tandfonline.com |

| Detection Limit (β-Gal) | 40 ng/mL | Using a timed cyclic voltammetry method. tandfonline.com |

This interactive table summarizes key research findings on the enzyme kinetics of β-galactosidase with 4-Aminophenyl-β-D-galactopyranoside as the substrate.

A powerful application of the PAPG-LacZ system is in the engineering of whole-cell biosensors. nih.govtandfonline.com These biosensors consist of genetically modified microorganisms, such as Escherichia coli, that are programmed to produce β-galactosidase in response to a specific target analyte. tandfonline.comnih.gov This links the detection of molecules of interest to a quantifiable electrochemical output. tandfonline.com

Common Enzyme Immobilization Techniques for Biosensors

| Immobilization Method | Principle | Advantages |

|---|---|---|

| Adsorption | Physical attachment via weak, non-covalent forces like van der Waals, electrostatic, or hydrophobic interactions. nih.gove-asct.org | Simple and requires no chemical modification of the enzyme. nih.gov |

| Covalent Bonding | Formation of stable chemical bonds between the enzyme and the support material (electrode). e-asct.orgmdpi.com | Strong, stable attachment that prevents enzyme leaching. researchgate.net |

| Entrapment | Physically enclosing the enzyme within the lattice of a polymer matrix or gel on the electrode surface. e-asct.orgmdpi.com | Protects the enzyme from the bulk environment and minimizes denaturation. e-asct.org |

| Cross-Linking | Creating intermolecular bonds between enzyme molecules using a bi-functional reagent to form an insoluble aggregate. mdpi.com | Can create a high density of enzymes on the surface. researchgate.net |

This interactive table outlines the primary strategies used to immobilize enzymes on transducer surfaces for biosensor applications.

A significant challenge in whole-cell biosensing is the transport of the substrate (PAPG) across the cell membrane to reach the intracellular enzyme (β-galactosidase). nih.govresearchgate.net To overcome this limitation and enhance sensor sensitivity, a strategy involving the coexpression of a specific transport protein has been developed. nih.govtandfonline.com

Researchers have demonstrated that engineering the whole-cell biosensor to simultaneously express both β-galactosidase (LacZ) and lactose (B1674315) permease (LacY) dramatically improves the electrochemical signal. nih.govtandfonline.comtandfonline.com The LacY protein acts as an efficient importer, actively facilitating the transport of the PAPG substrate into the cell. nih.govtandfonline.comresearchgate.net This increased intracellular concentration of PAPG leads to a higher rate of enzymatic conversion to p-aminophenol, resulting in a greater than fourfold amplification of the electrochemical output. nih.govtandfonline.comrawdatalibrary.net This enhancement significantly improves the sensitivity and response time of the biosensor. nih.gov

Colorimetric and Fluorimetric Diagnostic Assays

Beyond electrochemistry, the enzymatic cleavage of galactopyranoside substrates is a well-established principle in colorimetric and fluorimetric assays. nih.govnih.gov These methods rely on the generation of a product that is either colored, fluorescent, or can be chemically converted into one, allowing for visual or spectrophotometric detection.

The activity of the β-galactosidase enzyme is a widely used indicator for the presence of coliform bacteria, including E. coli, which are common markers for fecal contamination in water and food. tandfonline.comnih.gov Assays designed to detect this enzymatic activity can therefore serve as a proxy for identifying pathogenic or environmental contamination. tandfonline.comwhiterose.ac.uk

While PAPG's product, p-aminophenol, is primarily used for its electroactive properties, it can also be used in colorimetric assays. Through a secondary chemical reaction, p-aminophenol can be converted into a colored dye, such as an indophenol, allowing for colorimetric quantification. This principle is analogous to other colorimetric tests used for detecting infectious diseases. mdpi.com

Furthermore, the general strategy of using a galactoside derivative to release a reporter molecule is common in fluorimetric assays. For instance, substrates like fluorescein (B123965) di-β-D-galactopyranoside (FDG) and chlorophenol red-β-D-galactopyranoside (CPRG) are used to release fluorescent products upon cleavage by β-galactosidase for the detection of coliforms or cellular senescence. nih.govnih.gov The use of PAPG fits within this broader class of diagnostic techniques aimed at detecting specific enzymatic markers of pathogens and contaminants. tandfonline.comwhiterose.ac.uk

Assays for Cell Senescence and Disease Pathology

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in aging and various pathological conditions. tandfonline.comdojindo.com A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal), an enzyme that is detectable at a pH of 6.0. nih.govtelomer.com.trnih.gov

4-Aminophenyl-β-D-galactopyranoside (4-APG) is a chromogenic and electroactive substrate used to measure the activity of β-galactosidase and thus detect senescent cells. tandfonline.comgbiosciences.com In these assays, β-galactosidase hydrolyzes the β-glycosidic bond in 4-APG, releasing the electroactive product, p-aminophenol (PAP). tandfonline.com The amount of PAP produced can be quantified using electrochemical methods such as cyclic voltammetry, providing a rapid and sensitive measure of enzyme activity in under five minutes. tandfonline.com This allows researchers to assess cell viability and study disease pathologies linked to cellular senescence. tandfonline.comnih.gov The electrochemical protocol is advantageous over traditional colorimetric assays as it does not necessarily require cell lysis or staining, enabling more continuous monitoring. tandfonline.com

Research has established the kinetic parameters for the enzymatic reaction between β-galactosidase and 4-APG, providing a quantitative basis for these assays. tandfonline.com

| Parameter | Value | Conditions |

| KM | 18.7 ± 0.7 μM | Neutral pH, ambient temperature |

| Vmax | 10.1 ± 0.6 μmol min⁻¹ mg⁻¹ | Neutral pH, ambient temperature |

| Detection Limit | 40 ng/mL for β-Gal | Timed quick Cyclic Voltammetry (CV) method |

| Data derived from studies on the enzyme kinetics of β-galactosidase with 4-APG as a substrate. tandfonline.com |

Development of Novel Fluorescent Probes

The development of fluorescent probes for enzyme detection offers high sensitivity and spatiotemporal resolution for bioimaging. nih.govnih.gov "Turn-on" probes, which become fluorescent only after reacting with their target, are particularly valuable as they minimize background signal. nih.gov

This compound can serve as a key structural component in the design of such probes for β-galactosidase. The general principle involves linking a fluorophore to the galactose moiety of 4-APG, often through a self-immolative linker attached to the aminophenyl group. nih.gov In this "caged" state, the probe is non-fluorescent. Upon enzymatic cleavage of the galactopyranoside by β-galactosidase, the linker decomposes, releasing the un-caged fluorophore, which results in a strong fluorescent signal. nih.govnih.gov

The primary amino group on the phenyl ring of 4-APG provides a versatile chemical handle for conjugation to a wide variety of fluorophores, enabling the creation of probes with different spectral properties. While 4-APG itself is not the fluorophore, its core structure is integral to the probe's enzyme-responsive mechanism. This strategy has been used to develop highly sensitive probes capable of real-time monitoring of SA-β-gal activity in living cells. nih.gov

| Probe Design Principle | Mechanism of Action | Fluorophore Examples | Application |

| Enzyme-Activatable "Turn-On" | A non-fluorescent substrate (e.g., a galactopyranoside derivative) is cleaved by β-galactosidase. | Cyanine Dyes (e.g., QCy7), Benzothiazoles, Tetraphenylethene (TPE) | Real-time imaging of enzyme activity in living cells, detection of senescent cells. nih.govnih.gov |

| Ratiometric Reporting | Enzymatic cleavage causes a shift in the emission wavelength, allowing for quantitative measurement based on the ratio of two signals. | Styryl-benzothiazole derivatives | Quantitative analysis of β-galactosidase activity in vitro and in vivo. nih.gov |

| This table summarizes common strategies for developing fluorescent probes for β-galactosidase, a concept applicable to derivatives of 4-APG. |

Nanoparticle-Based Amplification Methods

To enhance the sensitivity of diagnostic assays, nanoparticle-based amplification strategies have been developed. These methods significantly boost the detectable signal, allowing for the detection of very low concentrations of target molecules. nih.gov

A novel amplification method utilizes 4-Aminophenyl-β-D-galactopyranoside in conjunction with cerium oxide nanoparticles (CeNPs). nih.gov The assay functions in a two-step process:

β-galactosidase acts on the 4-APG substrate to produce 4-aminophenol (B1666318) (4-AP). nih.gov

The resulting 4-AP is then catalytically oxidized by CeNPs, a process that dramatically enhances the colorimetric signal visible to the naked eye. nih.gov

This dual-reaction system provides a significant signal boost, with research demonstrating over a 30-fold amplification in signal compared to conventional protocols that measure the product of the enzymatic reaction directly. nih.gov This enhanced sensitivity makes the assay suitable for applications where the target enzyme is present in minute quantities. nih.gov

| Method Component | Function | Result |

| 4-APG Substrate | Hydrolyzed by β-galactosidase to produce 4-aminophenol (4-AP). | Initial enzymatic product. |

| Cerium Oxide Nanoparticles (CeNPs) | Catalyze the oxidation of 4-AP. | Amplified colorimetric signal. |

| Overall Assay | Two-step enzymatic and catalytic reaction. | Limit of detection of 0.06 mU/mL; >30-fold signal amplification. nih.gov |

| This table outlines the nanoparticle-based amplification method for detecting β-galactosidase activity. nih.gov |

Affinity Chromatography for Protein Isolation

Affinity chromatography is a powerful technique for purifying a specific protein from a complex mixture, such as a cell lysate. bio-rad.comneb.com The method relies on the highly specific binding interaction between a protein and a ligand that has been immobilized on a solid support, or matrix. nih.govresearchgate.net

This compound is an effective ligand for the affinity purification of β-galactosidase and other galactose-binding proteins. gbiosciences.comnih.gov In this application, the 4-APG molecule is covalently attached to a chromatography resin, such as Sepharose or agarose (B213101) beads. nih.gov When a crude protein extract is passed through a column packed with this resin, only proteins with a specific affinity for the galactose moiety will bind to the immobilized ligand. gbiosciences.comnih.gov Other components of the mixture pass through the column and are washed away. nih.gov

The bound protein can then be eluted and collected in a purified form. Elution is typically achieved by washing the column with a solution containing a high concentration of free galactose or a related sugar, which competes with the immobilized ligand for the protein's binding site. nih.gov This method has been successfully used for the rapid, one-step purification of enzymes like exo-beta-D-galactofuranosidase from fungal culture media. nih.gov

| Step | Description | Purpose |

| 1. Matrix Preparation | This compound is covalently linked to a solid support (e.g., Sepharose beads). | To create a stationary phase with specific binding properties. |

| 2. Binding | A crude cell lysate or protein mixture is passed over the affinity matrix. | Target proteins (e.g., β-galactosidase) specifically bind to the immobilized galactose ligand. |

| 3. Washing | The matrix is washed with buffer. | To remove non-specifically bound proteins and other contaminants. |

| 4. Elution | A solution containing a competitive binder (e.g., D-galactono-1,4-lactone) is passed through the column. | To displace the target protein from the matrix and collect it in a purified form. nih.gov |

| This table outlines the general procedure for protein purification using an affinity matrix based on this compound. |

Role in Glycobiology and Glycoengineering Research

Synthesis of Glycoconjugates for Biomedical Applications

4-Aminophenyl-beta-D-galactopyranoside is a key building block in the synthesis of complex glycoconjugates with significant potential in medicine. chemimpex.com Its aminophenyl group provides a reactive handle for covalent attachment to other molecules, while the galactose unit serves as a recognition motif for specific biological interactions.

The conjugation of pharmaceutical agents with carbohydrate moieties, a process known as glycosylation, can significantly improve their pharmacokinetic properties. This compound is utilized in the synthesis of such glycosylated compounds to enhance the bioavailability and therapeutic efficacy of drugs. chemimpex.com By attaching this galactosyl derivative to a drug molecule, its solubility, stability, and transport characteristics can be favorably altered, potentially leading to more effective treatments.

The principle of carbohydrate recognition is fundamental to many biological processes, including cell-cell communication and pathogen-host interactions. This compound plays a crucial role in the development of targeted therapies that exploit these recognition events. chemimpex.com For instance, galactose-bearing ligands can be recognized by the asialoglycoprotein receptor (ASGPR), which is predominantly expressed on the surface of hepatocytes. This specificity allows for the targeted delivery of therapeutic agents to the liver. moleculardepot.com By incorporating this compound into drug delivery systems, such as nanoparticles or liposomes, researchers can direct therapeutic payloads to specific cell types, minimizing off-target effects and enhancing treatment efficacy.

The glycosylation pattern of therapeutic proteins profoundly influences their stability, immunogenicity, and clinical effectiveness. nih.gov Chemoenzymatic synthesis has emerged as a powerful technique for producing glycoproteins with defined and homogeneous glycan structures. nih.govnih.gov This approach often involves the enzymatic transfer of a pre-assembled oligosaccharide to a protein. While direct examples of using this compound for the modification of commercial therapeutic proteins are not extensively documented in readily available literature, its nature as a versatile glycosyl building block makes it a candidate for use in the synthesis of more complex glycans that are subsequently transferred to proteins. chemimpex.com The ability to create specific glycoforms of therapeutic proteins is critical for optimizing their therapeutic potential. nih.gov

Investigations into Carbohydrate Metabolism and Glycosylation Pathways

This compound serves as a valuable substrate for enzymes involved in carbohydrate metabolism, most notably β-galactosidase. nih.govnih.gov The enzymatic cleavage of the glycosidic bond in this compound by β-galactosidase releases 4-aminophenol (B1666318), a product that can be readily detected and quantified. This reaction forms the basis of numerous assays used to study enzyme kinetics and to investigate the intricacies of glycosylation pathways. chemimpex.com The compound's ability to act as a substrate allows researchers to probe the activity of glycosyltransferases and other enzymes that are central to the synthesis and modification of glycans. chemimpex.com Such studies are fundamental to understanding the roles of carbohydrates in health and disease. cymitquimica.com

Design of Glycan-Based Biosensors and Nanobiosensors

The specific recognition between carbohydrates and proteins is harnessed in the design of advanced biosensors. This compound has been employed in the development of glycan-based nanobiosensors for the detection of various analytes. In one study, gold nanorods were functionalized with amine-terminated sugars, including 4-aminophenyl-β-D-galactopyranoside. These galactose-modified nanorods were then used for the colorimetric detection of specific bacteria, demonstrating the utility of this compound in creating sensitive and specific diagnostic tools. The immobilization of such glycans on biosensor surfaces effectively mimics the cell surface, enabling the detection of glycan-binding proteins and pathogens.

Cellular Uptake Mechanisms of Glycosylated Constructs

Understanding how glycosylated molecules are taken up by cells is crucial for the design of effective drug delivery systems. The galactose moiety of this compound makes it a key component in studies investigating receptor-mediated endocytosis. As mentioned previously, the asialoglycoprotein receptor (ASGPR) on hepatocytes specifically recognizes terminal galactose residues. moleculardepot.com This interaction facilitates the internalization of galactose-conjugated molecules. Research has shown that the density and spatial arrangement of galactose ligands can influence the efficiency of this uptake. While direct cellular uptake studies specifically detailing the mechanisms of constructs derived solely from this compound are part of broader research into galactosylated molecules, the foundational principle of its ASGPR-mediated uptake is well-established in the context of liver-targeted drug delivery.

Receptor-Mediated Endocytosis and Specific Targeting

The primary mechanism by which cells with the appropriate receptors internalize this compound and other galactose-terminating molecules is receptor-mediated endocytosis. This process is crucial for the targeted delivery of substances to specific cell types, particularly hepatocytes.

The asialoglycoprotein receptor (ASGPR), a lectin predominantly expressed on the surface of hepatocytes, plays a pivotal role in this process. gbiosciences.commoleculardepot.com This receptor specifically recognizes and binds to glycoproteins that have terminal galactose or N-acetylgalactosamine residues exposed after the removal of sialic acid. gbiosciences.com Upon binding, the receptor-ligand complex is internalized into the cell through clathrin-coated pits, a hallmark of receptor-mediated endocytosis. moleculardepot.comacs.org This pathway ensures the efficient and selective uptake of galactose-containing ligands from the circulation into liver cells. gbiosciences.com

The interaction between the galactose residue of a ligand and the ASGPR is a critical first step for cellular uptake. The this compound molecule, by presenting a terminal galactose, can act as a ligand for the ASGPR. This makes it a useful model compound for studying the dynamics of ASGPR-mediated endocytosis. Although detailed binding affinity data for this compound itself is not extensively documented in comparative studies, the principle of its recognition is based on the well-established affinity of the ASGPR for galactose.

The process of receptor-mediated endocytosis is not limited to clearance of glycoproteins from the bloodstream. In the context of glycoengineering, this specific targeting mechanism is exploited for the delivery of drugs and diagnostic agents to hepatocytes. By conjugating therapeutic molecules to galactose-carrying scaffolds, researchers can harness the natural uptake pathway of the ASGPR to increase the concentration of the therapeutic agent in the liver, potentially enhancing efficacy while minimizing off-target effects. nih.gov

Influence of Glycan Structure on Cellular Internalization

The efficiency of cellular internalization through receptor-mediated endocytosis is significantly influenced by the structure of the glycan ligand. While this compound is a simple monovalent ligand, research using more complex glycans provides insight into the factors governing uptake.

One of the most critical factors is multivalency, often referred to as the "cluster effect" or "glyco-cluster effect." The ASGPR on hepatocytes is typically a trimer, meaning it has multiple carbohydrate-binding domains. rsc.org Consequently, ligands that present multiple galactose residues in a specific spatial arrangement can bind to the receptor with much higher avidity than monovalent ligands.

Studies have shown a dramatic increase in binding affinity and subsequent internalization for multivalent galactose ligands compared to their monovalent counterparts. This is a key consideration in the design of targeted drug delivery systems. For instance, tri-antennary GalNAc (N-acetylgalactosamine, a galactose derivative) ligands have been shown to be highly effective for liver-selective delivery. rsc.org

The table below illustrates the impact of multivalency on the binding affinity to the asialoglycoprotein receptor, with lower dissociation constants (Kd) indicating higher affinity.

| Ligand Type | Example Ligand | Dissociation Constant (Kd) |

| Monovalent | Asialoorosomucoid (ASOR) binding to single H1 subunit | ~40 nM nih.gov |

| Multivalent | Asialoorosomucoid (ASOR) binding to hetero-oligomeric receptor | ~10 nM (inferred from 4x lower Kd than single subunit) nih.gov |

| Multivalent | Tri-antennary GalNAc ligands | Low nanomolar range |

While this compound is a simple monovalent structure, its aminophenyl group offers a site for chemical modification. This allows for its incorporation into more complex, multivalent structures, thereby enhancing its potential for targeted delivery and cellular internalization studies. The orientation and density of the galactose moieties are also crucial factors that can be fine-tuned in synthetic glycoconjugates to optimize receptor binding and uptake. moleculardepot.com The inherent structure of this compound, with its beta-anomeric configuration, is also a critical determinant for recognition by the ASGPR.

Advanced Research Directions and Future Perspectives

Development of Next-Generation Reporter Systems

Reporter gene assays are fundamental tools for monitoring gene expression and cellular events. nottingham.ac.uk While traditional systems using β-galactosidase and chromogenic or fluorogenic substrates are effective, the development of next-generation reporter systems aims for higher sensitivity, real-time analysis, and in vivo imaging capabilities. nottingham.ac.uknih.gov Future systems may incorporate 4-APG into novel constructs that offer enhanced detection modalities. For instance, the aminophenyl group of 4-APG, released upon enzymatic cleavage, can be diazotized and coupled to a secondary reagent to produce a signal, a principle that can be adapted for more sensitive or multiplexed assays.

Advancements in this area include the development of chemiluminescent assays, which offer significantly greater sensitivity and a wider dynamic range compared to colorimetric methods. thermofisher.com Systems like the NovaBright β-galactosidase Reporter Gene Assay, which utilize substrates that produce a persistent glow, are amenable to high-throughput screening and automation. thermofisher.com While these systems currently use other galactoside substrates, the core technology could be adapted for derivatives of 4-APG to create novel reporter tools. Another promising direction is the design of substrates for techniques like catalyzed reporter deposition (CARD) or similar signal amplification strategies, where the enzymatic product of 4-APG hydrolysis could trigger a secondary labeling reaction, leading to a greatly amplified signal. acs.org

Integration of 4-Aminophenyl-beta-D-galactopyranoside in Synthetic Biology Constructs

Synthetic biology involves the design and construction of new biological parts, devices, and systems. The β-galactosidase system, with its well-characterized genetics and enzymatic activity, is a valuable component in synthetic biology constructs. mdpi.com The integration of 4-APG into these constructs serves as a reliable output signal for engineered genetic circuits. For example, in whole-cell biosensors, the presence of a target molecule could trigger the expression of β-galactosidase, which then hydrolyzes 4-APG to produce a detectable signal. mdpi.com

Surface display technologies, where enzymes are anchored to the cell surface of microorganisms, represent a significant area of advancement. mdpi.com A β-galactosidase displayed on the surface of yeast or bacteria can act as a whole-cell biocatalyst. mdpi.com In such a system, 4-APG can be used to quantify the activity of the surface-displayed enzyme, providing a means to optimize the expression and anchoring of the enzyme for various applications, such as the production of galactooligosaccharides or the degradation of lactose (B1674315). mdpi.com The development of more robust and efficient surface display systems will expand the utility of 4-APG as a tool for screening and characterizing these synthetic constructs. mdpi.com

Mechanistic Insights into Enzyme-Substrate Interactions at the Molecular Level

Understanding the precise interactions between β-galactosidase and its substrates at the molecular level is crucial for enzyme engineering and inhibitor design. researchgate.net Computational methods, such as molecular modeling and molecular dynamics simulations, are powerful tools for elucidating these mechanisms. researchgate.netasianpubs.org These approaches can model the binding of 4-APG to the active site of β-galactosidase, identifying the key amino acid residues involved in substrate recognition and catalysis. nih.gov

By simulating the conformational changes that occur during the enzymatic reaction, researchers can gain insights into the transition state of the enzyme-substrate complex. theses.cz This knowledge can be used to engineer mutant enzymes with improved properties, such as higher catalytic efficiency or altered substrate specificity. For example, site-directed mutagenesis studies based on molecular modeling have been used to reduce product inhibition in β-galactosidase, a significant challenge in industrial applications. nih.gov The detailed understanding of how 4-APG fits into the active site and how the glycosidic bond is cleaved provides a roadmap for designing next-generation enzymes for biotechnological purposes. nih.gov

Exploration of this compound Derivatives as Enzyme Inhibitors

The development of enzyme inhibitors is a cornerstone of drug discovery. nih.gov Given that 4-APG is a substrate for β-galactosidase, its derivatives can be explored as potential inhibitors of this and other glycosidases. gbiosciences.com Substrate analogs, which are structurally similar to the natural substrate, can act as competitive inhibitors by binding to the active site without undergoing catalysis. The aminophenyl group of 4-APG offers a convenient handle for chemical modification, allowing for the synthesis of a library of derivatives with varying affinities for the enzyme.

For instance, modifications to the galactose moiety or the aminophenyl group can lead to compounds that bind more tightly to the active site, effectively blocking the entry of the natural substrate. mdpi.com The search for potent and specific glycosidase inhibitors is of significant interest for the treatment of various diseases, including lysosomal storage disorders like GM1 gangliosidosis and Morquio B disease, where the modulation of glycosidase activity is a therapeutic strategy. nih.govnih.gov The exploration of 4-APG derivatives as scaffolds for the design of such inhibitors represents a promising avenue for therapeutic development.

Novel Applications in Drug Discovery and Chemical Biology

The unique properties of 4-APG and its enzymatic product make it a valuable tool in drug discovery and chemical biology. chemimpex.com Beyond its use in reporter gene assays, 4-APG can be employed in high-throughput screening campaigns to identify modulators of β-galactosidase activity. indigobiosciences.com Furthermore, the aminophenyl group can be used to conjugate the galactoside to other molecules, creating probes for studying carbohydrate-binding proteins (lectins) or for developing targeted drug delivery systems. chemimpex.com

In the context of cancer research, β-galactosidase is a known biomarker for cellular senescence and has been associated with certain cancers, such as primary ovarian cancer. nih.govrsc.org This opens up the possibility of using 4-APG-based assays for diagnostic purposes or for monitoring the response to therapies that induce senescence in cancer cells. nih.gov The development of activatable probes, where the cleavage of a galactoside by β-galactosidase unmasks a therapeutic agent or a potent imaging agent, is an exciting frontier in chemical biology with potential applications in targeted cancer therapy and diagnostics. rsc.org

Advancements in Analytical Techniques for Real-Time Monitoring

The ability to monitor enzymatic reactions in real-time provides a wealth of kinetic information that is often lost in endpoint assays. nih.gov Advanced analytical techniques are being developed to enable the real-time monitoring of β-galactosidase activity, and these can be applied to reactions involving 4-APG. For example, biosensors based on electrochemical detection can be designed to measure the appearance of the 4-aminophenol (B1666318) product of 4-APG hydrolysis. gbiosciences.com

Fluorescent probes that exhibit a change in their spectral properties upon enzymatic cleavage are particularly powerful for real-time in vivo imaging. nih.gov While many of these probes are based on other fluorophores, the principles can be adapted to create novel ratiometric or "turn-on" fluorescent probes derived from 4-APG. These probes would allow for the dynamic visualization of β-galactosidase activity in living cells and organisms with high spatial and temporal resolution. nih.gov Furthermore, techniques like UV/Vis spectroscopy and inline IR spectroscopy, coupled with advanced data analysis models, are being integrated into continuous flow chemistry systems for real-time process monitoring, a methodology that could be adapted for enzymatic reactions using 4-APG. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | 5094-33-7 | C₁₂H₁₇NO₆ | 271.27 | Substrate for β-galactosidase scbt.com |

| o-nitrophenyl β-D-galactopyranoside (ONPG) | 369-07-3 | C₁₂H₁₅NO₈ | 301.25 | Colorimetric substrate for β-galactosidase nottingham.ac.uk |

| 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | 7240-90-6 | C₁₄H₁₅BrClNO₆ | 408.63 | Chromogenic substrate for β-galactosidase nih.gov |

| Fluorescein-di-β-D-galactopyranoside (FDG) | 17817-20-8 | C₃₂H₃₂O₁₄ | 640.59 | Fluorogenic substrate for β-galactosidase nottingham.ac.uk |

| 4-Aminophenyl-1-thio-β-D-galactopyranoside | 29558-05-2 | C₁₂H₁₇NO₅S | 287.33 | Inhibitor of E. coli β-galactosidase glpbio.com |

Q & A

Q. What are the standard methods for synthesizing 4-Aminophenyl-beta-D-galactopyranoside (PAPG), and how are they validated?

- Methodology : Synthesis typically involves coupling 4-aminophenol with activated galactopyranose derivatives (e.g., peracetylated galactose) under acidic or enzymatic conditions. A common approach is the Koenigs-Knorr reaction using silver carbonate as a catalyst . Post-synthesis, purification is achieved via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures), and characterization employs NMR (¹H, ¹³C) and mass spectrometry to confirm structure and purity .

- Validation : Yield and purity are assessed using HPLC with UV detection (λ = 280 nm for the aminophenyl group) and comparison to commercial standards.

| Method | Yield (%) | Purity (%) | Characterization Tools |

|---|---|---|---|

| Koenigs-Knorr Reaction | 65–75 | ≥95 | NMR, HPLC, ESI-MS |

| Enzymatic Glycosylation | 50–60 | ≥90 | FT-IR, Polarimetry |

Q. How is this compound detected in biological samples?

- Analytical Workflow :

- Extraction : Use methanol/water (70:30) to isolate PAPG from cell lysates or serum.

- Quantification : Employ HPLC coupled with fluorescence detection (excitation 280 nm, emission 340 nm) or LC-MS/MS for higher sensitivity .

- Validation : Spike-and-recovery experiments with internal standards (e.g., deuterated analogs) ensure accuracy (recovery >85%) .

Q. What are the primary applications of PAPG in enzymatic assays?

- Enzyme Substrate : PAPG is a chromogenic substrate for β-galactosidase, where enzymatic hydrolysis releases 4-aminophenol, detectable spectrophotometrically at 405 nm .

- Protocol :

Incubate PAPG (1–5 mM) with β-galactosidase in buffer (pH 6.8, 37°C).

Terminate reactions with NaOH (0.1 M).

Measure absorbance and calculate activity using ε = 12,500 M⁻¹cm⁻¹ for 4-aminophenol .

Advanced Research Questions

Q. How can researchers optimize PAPG-based assays for high-throughput screening of β-galactosidase inhibitors?

- Key Variables :

- pH : Optimal activity occurs at pH 6.5–7.0; deviations reduce hydrolysis rates .

- Temperature : Maintain 37°C (±0.5°C) to prevent enzyme denaturation.

- Stabilizers : Add bovine serum albumin (0.1% w/v) to prevent nonspecific adsorption .

Q. What strategies address PAPG’s instability in aqueous solutions during long-term experiments?

- Stabilization Methods :

- Lyophilization : Store PAPG as a lyophilized powder at -20°C; reconstitute in degassed buffer before use.

- Antioxidants : Add 1 mM ascorbic acid to prevent oxidation of the aminophenyl group .

- Avoid Prolonged Exposure : Limit light exposure (use amber vials) and minimize freeze-thaw cycles .

Q. How should researchers resolve contradictions in reported PAPG uptake efficiencies across cell lines?

- Troubleshooting Framework :

Cell-Specific Factors : Validate transporter expression (e.g., SLC5A8 for galactoside uptake) via qPCR .

Detection Sensitivity : Compare LC-MS/MS (limit of detection = 0.1 nM) vs. fluorescence (limit = 10 nM) to rule out methodological bias .

Competitive Inhibition : Test for interference from endogenous galactosides using knockout cell models .

Q. What modifications to PAPG’s structure enhance its utility in glycobiology studies?

- Derivatization Approaches :

- Fluorescent Tags : Attach FITC or Cy3 to the aminophenyl group for live-cell imaging .

- Biotinylation : Introduce a biotin handle via EDC/NHS coupling for streptavidin-based pulldown assays .

- Enzyme-Resistant Analogs : Replace the glycosidic oxygen with sulfur (thio-galactoside) to study enzyme mechanism .

Safety and Compliance

Q. What safety protocols are critical when handling PAPG in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.